2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide
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Overview
Description
2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide is a complex organic compound characterized by the presence of an isoindoline nucleus and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide typically involves a multi-step process. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative to form the N-isoindoline-1,3-dione scaffold . This intermediate is then reacted with appropriate reagents to introduce the oxadiazole ring and the acetamide group.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts such as SiO2-tpy-Nb have been used to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline nucleus and exhibit similar reactivity and applications.
Oxadiazole derivatives: Compounds with the oxadiazole ring structure, known for their diverse chemical and biological activities
Uniqueness
This combination enhances its versatility and makes it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
2-[5-[(1,3-dioxoisoindol-2-yl)methyl]-1,2,4-oxadiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c14-9(18)5-10-15-11(21-16-10)6-17-12(19)7-3-1-2-4-8(7)13(17)20/h1-4H,5-6H2,(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUUUAAFWRAYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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